molecular formula C7H12O B2463915 2-(3-methylidenecyclobutyl)ethan-1-ol CAS No. 2219371-13-6

2-(3-methylidenecyclobutyl)ethan-1-ol

Cat. No.: B2463915
CAS No.: 2219371-13-6
M. Wt: 112.172
InChI Key: GDICASBXSIWYSB-UHFFFAOYSA-N
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Description

2-(3-methylidenecyclobutyl)ethan-1-ol is an organic compound with the molecular formula C7H12O It is a primary alcohol characterized by a cyclobutyl ring with a methylene group and an ethan-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylidenecyclobutyl)ethan-1-ol typically involves the reaction of cyclobutyl derivatives with appropriate reagents to introduce the methylene and ethan-1-ol groups. One common method involves the use of cyclobutylcarbinol as a starting material, which undergoes a series of reactions including alkylation and reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize catalytic hydrogenation and other techniques to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylidenecyclobutyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its ability to undergo reactions such as nucleophilic substitution, elimination, and addition makes it versatile for creating more complex structures.

Case Study: Synthesis of Pyrethroid Insecticides

One notable application of 2-(3-methylidenecyclobutyl)ethan-1-ol is in the synthesis of pyrethroid insecticides. These compounds are widely used for pest control due to their effectiveness and lower toxicity to mammals compared to traditional insecticides. The alcohol can be transformed into key intermediates that facilitate the construction of the pyrethroid framework, which is critical for their biological activity .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has potential applications in drug development. Its structural features allow for modifications that can enhance bioactivity or selectivity towards biological targets.

Case Study: Antitumor Agents

Research has indicated that derivatives of compounds similar to this compound exhibit antitumor properties. For instance, modifications to the cyclobutyl structure have been explored to develop new antimitotic agents targeting microtubules, which are crucial for cell division. Such studies demonstrate the compound's potential as a scaffold for developing novel therapeutic agents .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science, particularly in the development of polymers and resins.

Case Study: Polymer Synthesis

The compound can be utilized in the synthesis of specialty polymers through polymerization reactions. Its alcohol group can act as a functional end group in polymer chains, providing sites for further chemical modifications that enhance material properties such as thermal stability and mechanical strength .

Data Tables

The following table summarizes key applications and their corresponding characteristics:

Application AreaDescriptionKey Characteristics
Organic SynthesisIntermediate for pyrethroid insecticidesVersatile reactivity; facilitates complex synthesis
PharmaceuticalsPotential antitumor agent precursorModifiable structure; enhances bioactivity
Materials ScienceUsed in specialty polymer synthesisFunctional end groups; improves material properties

Mechanism of Action

The mechanism of action of 2-(3-methylidenecyclobutyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylidenecyclobutyl)ethan-1-ol is unique due to the presence of both a methylene group and an ethan-1-ol side chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2-(3-Methylidenecyclobutyl)ethan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound can be classified as an alcohol with a unique cyclobutyl structure. Its molecular formula is C8H14OC_8H_{14}O, and it features a cyclobutane ring that contributes to its biological activity.

Anticancer Properties

The anticancer potential of compounds related to this compound has been explored in various studies. For example, bioactive compounds identified through chromatographic techniques have demonstrated significant anticancer activity against prostate cancer cell lines . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to this compound have shown promising results in scavenging free radicals, thus preventing cellular damage . The ability to inhibit lipid peroxidation is particularly noteworthy, as it plays a role in the prevention of chronic diseases.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of bioactive compounds derived from Glutamicibacter mysorens highlighted the importance of low molecular weight compounds in combating bacterial infections. The intracellular extracts exhibited potent activity against a range of pathogens including Staphylococcus aureus and Pseudomonas aeruginosa . Although this compound was not directly tested, its structural similarity to other active compounds suggests it may possess comparable antimicrobial properties.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of small molecular weight compounds, researchers utilized liquid chromatography-mass spectrometry (LC-MS) to identify active components that inhibited cancer cell proliferation . Compounds exhibiting similar structural features to this compound were noted for their ability to induce apoptosis in cancer cells, highlighting the need for further research into this specific compound.

Data Table: Summary of Biological Activities

Activity Mechanism References
AntimicrobialDisruption of bacterial cell walls
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals

Properties

IUPAC Name

2-(3-methylidenecyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-4-7(5-6)2-3-8/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDICASBXSIWYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-13-6
Record name 2-(3-methylidenecyclobutyl)ethan-1-ol
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